molecular formula C9H11N3 B071367 4-ethyl-1H-benzo[d]imidazol-5-amine CAS No. 177843-32-2

4-ethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B071367
CAS No.: 177843-32-2
M. Wt: 161.2 g/mol
InChI Key: PCMHJJOKHSAPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1H-benzo[d]imidazol-5-amine (CAS 177843-32-2) is a benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its structural resemblance to naturally occurring purines . This similarity allows benzimidazole and its derivatives to interact effectively with the biopolymers of living systems, such as enzymes and receptors . The molecular formula is C9H11N3, with an average molecular weight of 161.20 g/mol . Benzimidazole derivatives are extensively investigated for their wide array of pharmacological activities. Research highlights their potential as anticancer agents, with some derivatives functioning by inducing apoptosis (programmed cell death) through the activation of executioner caspases like caspase-3 and -7 . The broader benzimidazole class also demonstrates potent antimicrobial and antituberculotic activities, making it a crucial scaffold in the development of new therapeutic agents, especially in the antimicrobial-resistant era . This compound serves as a valuable building block for researchers synthesizing and evaluating novel molecules for these purposes. Intended Use and Handling: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177843-32-2

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4-ethyl-1H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-2-6-7(10)3-4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

PCMHJJOKHSAPFF-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC2=C1N=CN2)N

Canonical SMILES

CCC1=C(C=CC2=C1N=CN2)N

Synonyms

1H-Benzimidazol-5-amine,4-ethyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 1h Benzo D Imidazol 5 Amine and Its Analogs

Retrosynthetic Analysis of 4-Ethyl-1H-benzo[d]imidazol-5-amine

A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. The primary disconnections involve the formation of the imidazole (B134444) ring and the introduction of the ethyl and amine substituents.

The most logical retrosynthetic pathway begins by disconnecting the imidazole ring. This can be achieved through the cleavage of the C-N bonds, leading back to a substituted benzene-1,2-diamine and a one-carbon (C1) source. Specifically, this would be 4-ethyl-benzene-1,2,5-triamine and a formic acid equivalent. However, the synthesis of this triamine intermediate can be challenging.

A more practical approach involves the formation of the benzimidazole (B57391) core from a dinitroaniline precursor. This strategy simplifies the starting materials and allows for the sequential introduction of the functional groups. The retrosynthesis can be envisioned as follows:

Disconnection 1 (C-N bond of imidazole): The benzimidazole ring is retrosynthetically cleaved to a substituted o-phenylenediamine (B120857) and a C1 synthon.

Disconnection 2 (Functional group interconversion): The amino group at the 5-position can be derived from the reduction of a nitro group. This leads to a 4-ethyl-5-nitro-1,2-phenylenediamine intermediate.

Disconnection 3 (Ethyl group introduction): The ethyl group at the 4-position can be introduced via Friedel-Crafts acylation followed by reduction, or other alkylation methods on a suitable precursor.

Disconnection 4 (Core structure): This leads back to a simpler dinitroaniline or a related benzene (B151609) derivative as the foundational starting material.

This analysis highlights the key synthetic challenges: the regioselective introduction of the ethyl and amino groups onto the benzene ring and the efficient cyclization to form the benzimidazole core.

Classical and Contemporary Approaches to the Benzimidazole Core Formation

The formation of the benzimidazole ring is a cornerstone of this synthesis. Numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches. nih.gov

Cyclocondensation Reactions from Substituted Benzene-1,2-diamines

The most common and direct method for synthesizing benzimidazoles is the condensation of a substituted benzene-1,2-diamine with a carboxylic acid or its derivatives (such as aldehydes, esters, or nitriles). mdpi.com

In the context of this compound, this would involve the reaction of 4-ethylbenzene-1,2-diamine (B74657) with formic acid or a suitable equivalent. The reaction typically proceeds under acidic conditions and often requires heating. nih.gov The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and the carbonyl group of the aldehyde, followed by intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring. iosrjournals.org

Various catalysts can be employed to facilitate this reaction, including mineral acids, Lewis acids, and solid-supported catalysts. nih.govthaiscience.info The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases. nih.gov

Reductive Cyclization Strategies

An alternative and powerful approach is the reductive cyclization of o-nitroanilines. tandfonline.com This one-pot method combines the reduction of a nitro group to an amine with the subsequent cyclization to form the benzimidazole ring. tandfonline.com This strategy is particularly advantageous as it avoids the isolation of the often unstable o-phenylenediamine intermediates.

For the synthesis of the target molecule, a suitable starting material would be a 2,3-dinitro-5-ethylaniline derivative. The reduction of one nitro group to an amine, followed by cyclization with a C1 source, would lead to the benzimidazole core. Common reducing agents for this transformation include sodium dithionite (B78146) (Na2S2O4), tin(II) chloride (SnCl2), or catalytic hydrogenation. tandfonline.comnih.gov The reaction can be carried out in the presence of an aldehyde, which acts as the C1 source for the imidazole ring. tandfonline.com

Strategies for Introduction and Modification of the 4-Ethyl Substituent

The introduction of the ethyl group at the 4-position of the benzimidazole ring requires careful regiocontrol.

One common strategy is to start with a precursor that already contains the ethyl group in the desired position. For example, starting with 4-ethylaniline, a nitration reaction can be performed to introduce nitro groups, which can then be manipulated to form the benzimidazole ring. The directing effects of the ethyl group (ortho-, para-directing) and other substituents on the ring must be carefully considered to achieve the desired isomer.

Alternatively, the ethyl group can be introduced onto a pre-formed benzimidazole ring system. However, this approach can be complicated by the potential for multiple substitution products. Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) is a plausible route. For instance, acylation of a suitable benzimidazole precursor with acetyl chloride would introduce an acetyl group, which can then be reduced to the ethyl group. The choice of catalyst and reaction conditions is crucial to direct the substitution to the 4-position.

Amination Strategies for the 5-Position

The introduction of the amino group at the 5-position is a critical step. A common and reliable method is the nitration of the benzimidazole ring followed by reduction.

Nitration of a 4-ethylbenzimidazole intermediate would likely lead to a mixture of isomers. The directing effects of the existing ethyl group and the imidazole ring will influence the position of the incoming nitro group. The 5-position is often favored in electrophilic substitution reactions on benzimidazoles. youtube.com Once the 5-nitro-4-ethyl-1H-benzo[d]imidazole is obtained, the nitro group can be readily reduced to the desired amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or zinc powder in acetic acid. rasayanjournal.co.inresearchgate.net

Direct amination of the benzimidazole ring is less common but can be achieved under specific conditions, for example, through nucleophilic aromatic substitution on a suitably activated precursor (e.g., a 5-halo-benzimidazole).

Optimization of Reaction Conditions for Enhanced Yields and Purity of Benzimidazole Derivatives

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time. nih.govresearchgate.net

Catalyst Selection: The choice of catalyst can have a significant impact on the reaction efficiency. For cyclocondensation reactions, a variety of catalysts have been explored, including ammonium (B1175870) chloride, erbium(III) triflate, and various solid-supported acids. nih.govnih.gov For reductive cyclizations, the choice of reducing agent and any co-catalysts is critical. tandfonline.comnih.gov

Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Solvents ranging from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene) have been used for benzimidazole synthesis. nih.govthaiscience.info In some cases, solvent-free conditions under microwave irradiation have proven to be highly effective. nih.gov

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. nih.gov

Purification: The purity of the final product is crucial. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent system for these techniques needs to be optimized to effectively separate the desired product from any unreacted starting materials or byproducts.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently identify the optimal set of reaction conditions.

The following table provides an example of how reaction conditions can be optimized for the synthesis of a benzimidazole derivative, highlighting the impact of different catalysts.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1245
2NH4Cl nih.govCHCl3Room Temp492
3Er(OTf)3 nih.govSolvent-free (MW)600.1799
4Cobalt(II) acetylacetone (B45752) thaiscience.infoMethanolRoom Temp-97
5Au/CeO2 mdpi.comToluene90-High

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

This table demonstrates that the use of a suitable catalyst can significantly improve the yield and reduce the reaction time and temperature required for the synthesis of benzimidazoles.

Exploration of Novel Synthetic Pathways to Benzimidazole-5-amines

The development of new and efficient synthetic methodologies for obtaining substituted benzimidazoles, particularly those bearing an amine group at the 5-position, is a significant focus in medicinal and materials chemistry. Traditional methods for benzimidazole synthesis, such as the Phillips-Ladenburg and Weidenhagen reactions, often require harsh conditions like high temperatures and strong acids, leading to limitations in substrate scope and functional group tolerance. acs.org Modern research has shifted towards creating more versatile, efficient, and environmentally benign pathways. These novel approaches include the use of advanced catalytic systems, one-pot multicomponent reactions, and strategic functional group manipulations to access complex benzimidazole-5-amine scaffolds.

One of the primary modern strategies involves the condensation of appropriately substituted o-phenylenediamines with aldehydes or their equivalents. semanticscholar.org The key to synthesizing 5-aminobenzimidazoles through this route is the use of a starting material that already contains the amino group or a precursor that can be easily converted to it. For instance, a common precursor is a nitro group, which can be reduced to an amine in a subsequent step or, in more advanced methods, simultaneously during the cyclization process.

A notable approach involves a multi-step synthesis beginning with a dinitro-substituted benzene derivative. For example, the synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine starts from 1-chloro-2,4-dinitrobenzene. The synthesis proceeds through the formation of an N-substituted-4-nitrobenzene-1,2-diamine intermediate. This intermediate is then acylated, and the resulting amide undergoes cyclization to form the 5-nitrobenzimidazole (B188599) ring. The final and crucial step is the reduction of the nitro group at the 5-position to the desired amine using a reducing agent like zinc powder in the presence of ammonium chloride. researchgate.net

Another innovative strategy is the one-pot nitro-reductive cyclization. This method allows for the synthesis of 1,2-disubstituted benzimidazoles from 4-(alkyl/arylamino)-3-nitrobenzoates and aldehydes. The use of a reducing agent like sodium dithionite facilitates the reduction of the nitro group and subsequent cyclization in a single pot, offering high efficiency and good yields. semanticscholar.org

The use of modern catalytic systems has also revolutionized the synthesis of benzimidazoles. researchgate.net Nanoparticle catalysts, such as nano-Fe₂O₃, have been employed for the condensation of o-phenylenediamines and aldehydes in aqueous media, providing high efficiency and catalyst recyclability. nih.gov Green chemistry principles are increasingly being applied, utilizing eco-friendly solvents like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions to synthesize benzimidazole derivatives. benthamdirect.comfrontiersin.org For instance, ceric ammonium nitrate (B79036) (CAN) has been used to catalyze the reaction between o-phenylenediamines and aldehydes in PEG, demonstrating good yields and reusability of the solvent system. researchgate.net

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 5(6)-amino-substituted benzimidazoles. A synthetic pathway starting from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde (B1664092) can produce a 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole core. This intermediate can then undergo a Buchwald-Hartwig amination reaction with an appropriate amine, catalyzed by a palladium complex like Pd(OAc)₂ with a ligand such as XPhos, to introduce the amino group at the 5-position.

The following tables summarize some of the novel synthetic approaches explored for the synthesis of benzimidazole-5-amines and their analogs.

Table 1: Multi-step Synthesis of a Substituted Benzimidazol-5-amine

This table outlines the key steps in the synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine, highlighting the transformation from a dinitro starting material to the final amino product.

StepStarting MaterialKey ReagentsIntermediate/ProductGeneral Notes
1 1-Chloro-2,4-dinitrobenzeneN¹,N¹-Diethylethane-1,2-diamineN¹-(2,4-Dinitrophenyl)-N²,N²-diethylethane-1,2-diamineNucleophilic aromatic substitution
2 N¹-(2,4-Dinitrophenyl)-N²,N²-diethylethane-1,2-diamineH₂/Pd-CN¹-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamineSelective reduction of one nitro group
3 N¹-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine2-(4-Chlorophenyl)propionic acid, EEDQ2-(4-Chlorophenyl)-N-(2-((2-(diethylamino)ethyl)amino)-5-nitrophenyl)propanamideAmide coupling
4 2-(4-Chlorophenyl)-N-(2-((2-(diethylamino)ethyl)amino)-5-nitrophenyl)propanamidePCl₅2-(2-(1-(4-Chlorophenyl)ethyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N,N-diethylethanamineCyclization to form the benzimidazole ring
5 2-(2-(1-(4-Chlorophenyl)ethyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N,N-diethylethanamineZinc powder, NH₄Cl2-(1-(4-Chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amineReduction of the nitro group to the final amine researchgate.net

Table 2: Overview of Novel Catalytic and Greener Synthetic Methods for Benzimidazoles

This table provides a summary of various modern synthetic methods that can be applied to produce benzimidazole-5-amine derivatives, emphasizing the catalyst and reaction conditions.

MethodCatalyst / Key ReagentStarting MaterialsSolvent/ConditionsKey Advantages
Nanocatalysis Nano-Fe₂O₃o-Phenylenediamines, AldehydesWaterHigh efficiency, Catalyst recyclability, Green solvent nih.gov
Green Solvent Condensation Ceric Ammonium Nitrate (CAN)o-Phenylenediamines, AldehydesPolyethylene Glycol (PEG)Good yields, Reusable solvent system, Mild conditions researchgate.net
One-Pot Reductive Cyclization Sodium Dithionite4-(Alkyl/arylamino)-3-nitrobenzoates, AldehydesNot specifiedHigh efficiency, Good yields, One-pot procedure semanticscholar.org
Palladium-Catalyzed Amination Pd(OAc)₂, XPhos5-Bromo-benzimidazole derivative, AmineDry Dioxane, 100°CAllows for late-stage functionalization to introduce the amine group
Microwave-Assisted Synthesis Acetic Acido-Phenylenediamine, Aromatic AldehydeMicrowave heatingMetal-free, Environmentally friendly nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Ethyl 1h Benzo D Imidazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 4-ethyl-1H-benzo[d]imidazol-5-amine.

In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of protons within the molecule. For instance, the aromatic protons of the benzimidazole (B57391) ring system typically appear in a distinct region of the spectrum, with their splitting patterns revealing their substitution pattern. The ethyl group will be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with the coupling constant between them providing definitive evidence of their adjacency. acs.org The amine (NH2) and imidazole (B134444) (NH) protons often appear as broad singlets and their chemical shifts can be influenced by solvent and concentration. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons can confirm the fusion of the benzene (B151609) and imidazole rings, while the aliphatic carbons of the ethyl group will appear at higher field strengths. acs.org

Detailed analysis of NMR data from related benzimidazole structures provides a reference for the expected spectral features of this compound. acs.orgnih.govmdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Benzimidazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-ethyl-1H-benzo[d]imidazol-2-amineDMSO-d67.14-7.11 (m, 2H), 6.95-6.86 (m, 2H), 6.48 (brs, 2H), 4.01 (q, J = 7.2 Hz, 2H), 1.19 (t, J = 7.0 Hz, 3H) acs.org154.4, 142.4, 133.6, 120.3, 118.1, 114.6, 107.4, 36.2, 13.9 acs.org
2-ethyl-1H-benzo[d]imidazoleCDCl38.10 (s, 1H), 7.38 – 7.65 (m, 4H), 3.56 (dt, J = 14.7, 7.1 Hz, 2H), 2.47 (s, 6H) rsc.org157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. nih.gov

For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The resulting mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the exact mass of the compound. acs.orgrasayanjournal.co.in The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, as specific fragments will correspond to the loss of predictable neutral molecules or radicals from the parent ion. This technique is also instrumental in identifying and quantifying impurities, which is crucial for ensuring the purity of the compound for biological assays. nih.gov

Table 2: Mass Spectrometry Data for Related Benzimidazole Compounds

CompoundIonization MethodCalculated Molecular WeightObserved m/z
2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amineESI-370.9 [M+H]+ researchgate.net
1-benzyl-1H-benzo[d]imidazol-2-amineGC-MS-223.11 [M+] acs.org
1-ethyl-1H-benzo[d]imidazol-2-amineGC-MS-161.09 [M+] acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the amine and imidazole groups will appear in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group will be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system will likely appear in the 1450-1650 cm⁻¹ region. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, which contains a conjugated benzimidazole system, is expected to exhibit absorption maxima (λmax) in the UV region. These absorptions correspond to π→π* and n→π* electronic transitions. The position and intensity of these bands are characteristic of the chromophore and can be influenced by the solvent and the substituents on the aromatic ring. mdpi.comresearchgate.net

Table 3: Spectroscopic Data for a Substituted Benzimidazole

CompoundIR (KBr, cm⁻¹) νUV-Vis λmax (nm)
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate3412 (-OH), 1701 (C=O) mdpi.com326 (in MeCN) mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides an empirical formula for the molecule, which can then be compared to the theoretical composition calculated from the proposed molecular formula of this compound. A close correlation between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. rsc.org

Table 4: Elemental Analysis Data for a Benzimidazole Derivative

CompoundCalculated (%)Found (%)
2-ethyl-1H-benzo[d]imidazole rsc.orgC: 73.94, H: 6.89, N: 19.16C: 73.97, H: 6.90, N: 19.18

High-Performance Liquid Chromatography (HPLC) and Column Chromatography for Compound Purification and Purity Assessment for Biological Assays

Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for purifying the crude product after synthesis. acs.orgnih.gov The choice of eluent (mobile phase) is optimized to achieve effective separation of the desired compound from any unreacted starting materials, byproducts, or other impurities. ijrpc.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and sensitive technique used for the final purity assessment. By using a suitable column and mobile phase, HPLC can separate the target compound from even trace amounts of impurities. The purity is typically determined by the peak area percentage of the main component in the chromatogram. A high purity level, often greater than 95% or 98%, is essential for compounds intended for biological assays to ensure that the observed activity is solely attributable to the compound of interest. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of 4 Ethyl 1h Benzo D Imidazol 5 Amine and Its Derivatives

Quantum-Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized molecular geometry, electronic structure, and conformational preferences of benzimidazole (B57391) derivatives. tandfonline.comdntb.gov.ua

Detailed analyses of the electronic properties are achieved through the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. tandfonline.com For instance, studies on benzimidazole derivatives involve calculating these FMOs to understand charge transfer mechanisms within the molecule. tandfonline.comdntb.gov.ua

The Molecular Electrostatic Potential (MEP) surface is another critical output of quantum-chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other molecules, such as biological receptors, and helps in identifying potential reactive sites for drug action. tandfonline.com

Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms in a molecule. For flexible molecules like derivatives of 4-ethyl-1H-benzo[d]imidazol-5-amine, which have rotatable bonds, understanding the preferred conformation is key to predicting their binding mode to a target protein.

Table 1: Quantum-Chemical Calculation Parameters for Benzimidazole Derivatives

Compound Class Method/Basis Set Key Findings Reference
Imidazole (B134444) Derivative DFT/B3LYP/6-311G(d,p) Optimized bond parameters, FMO analysis for stability and charge transfer, MEP for reactive site identification. tandfonline.com

Molecular Docking Methodologies for Protein-Ligand Interaction Prediction and Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions, thereby identifying potential biological targets for benzimidazole derivatives. asianpubs.orgscispace.com

The process typically involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, scoring them based on a function that estimates the binding affinity. The resulting docking scores, expressed in units like kcal/mol, indicate the strength of the interaction, with lower (more negative) values suggesting a more favorable binding. ymerdigital.com

Numerous studies have utilized molecular docking to investigate the potential of benzimidazole derivatives against a wide array of biological targets. For example, derivatives have been docked against V600EBRAF to explore their anticancer potential, revealing key interactions with amino acid residues in the binding site. nih.gov Other targets have included triosephosphate isomerase for antiparasitic applications nih.govmdpi.com, 5-lipoxygenase-activating protein (FLAP) for anti-inflammatory agents researchgate.net, and α-amylase and α-glucosidase for antidiabetic potential. nih.gov These studies help in understanding the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives

Benzimidazole Derivative Protein Target Docking Score (kcal/mol) Key Interacting Residues Reference
2-Arylbenzimidazoles Matrix Metalloproteinase-2 (MMP-2) Not specified Not specified nih.gov
2-Substituted Benzimidazoles 3ERT Receptor (Estrogen Receptor) -8.3 (for compound BI09) Not specified ymerdigital.com
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives V600EBRAF Not specified Not specified nih.gov
Benzimidazole-urea analogs α-Amylase and α-Glucosidase Not specified Not specified nih.gov
1H-benzo[d]imidazole-5-carboxamide derivatives Tubulin Not specified Crucial hydrogen bonding and hydrophobic interactions researchgate.net

Dynamics Simulations for Understanding Molecular Behavior in Biological Environments

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted binding pose and understanding how the complex behaves in a more realistic, solvated biological environment. researchgate.netajchem-a.com

In a typical MD simulation, the protein-ligand complex obtained from docking is placed in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a specific period, often in the nanosecond range. tandfonline.comajchem-a.com

The stability of the complex is then analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone atoms over the simulation time suggests that the binding pose is stable. ajchem-a.com RMSF analysis helps identify flexible regions of the protein. MD simulations have been used to confirm the stability of benzimidazole derivatives bound to targets like the Triosephosphate Isomerase from Trypanosoma cruzi and Leishmania mexicana nih.govmdpi.com, as well as viral proteins from Yellow Fever and Zika viruses. researchgate.net These simulations provide a higher level of confidence in the docking predictions and can reveal subtle conformational changes that are not apparent from static models.

Table 3: Molecular Dynamics Simulation Studies on Benzimidazole Derivatives

Compound/Complex Simulation Time Key Analysis Finding Reference
Benzimidazole-TcTIM complex Not specified Stability analysis Confirmed stability of the ligand in the active site. nih.gov
Imidazole derivative-COVID-19 Mpro complex 100 ns RMSD, Binding pattern Revealed a stable conformation and binding pattern. tandfonline.com
1H-benzo[d]imidazole-5-carboxamide-Flavivirus target Not specified SAR, Binding mode Investigated possible binding modes and structure-activity relationships. researchgate.net

In Silico Approaches for Lead Optimization and Virtual Screening of Benzimidazole Analogs

In silico methods are powerful tools for the initial stages of drug discovery, including lead identification and optimization. Virtual screening and lead optimization of benzimidazole analogs allow for the rapid and cost-effective exploration of vast chemical spaces to identify promising new drug candidates.

Virtual screening involves searching large databases of chemical compounds, such as the ZINC15 database, to find molecules that are likely to bind to a specific biological target. nih.govmdpi.com This can be done using two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound (a "scaffold") to search for other molecules with similar structural or chemical features. nih.govmdpi.com For example, the benzimidazole scaffold can be used as a query to find other potential inhibitors. nih.govmdpi.com

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock a library of compounds, ranking them based on their predicted binding affinity. researchgate.net

Once initial "hit" compounds are identified, lead optimization is performed to improve their potency, selectivity, and pharmacokinetic properties. nih.gov This involves making systematic chemical modifications to the hit compound and evaluating the new analogs using computational methods. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity, guiding the design of more potent analogs. nih.gov For instance, studies have explored the structure-activity relationship (SAR) of the benzimidazole scaffold to develop more potent inhibitors of enzymes like MMP-2. nih.gov Another study used a genetic algorithm to generate thousands of analogs of hit compounds targeting the mitotic kinesin Eg5, followed by virtual screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to identify optimized leads. nih.gov

Table 4: Virtual Screening and Lead Optimization Campaigns for Benzimidazole Analogs

Campaign Goal Method Database Outcome Reference
Identify Trypanocidal Agents Ligand-Based Virtual Screening (LBVS), Molecular Docking ZINC15 Identified 1604 potential TcTIM inhibitors. nih.gov
Identify Leishmanicidal Agents Ligand-Based Virtual Screening (LBVS), Molecular Docking ZINC15 Filtered 53,410 compounds, resulting in 175 molecules with high docking scores. mdpi.com
Identify MMP-2 Inhibitors Virtual Screening (VS), SAR exploration Not specified Identified a new class of ligands and optimized them to single-digit micromolar inhibitors. nih.gov
Identify FLAP Inhibitors Combined Ligand- and Structure-Based Pharmacophore Model Not specified Identified a novel benzimidazole derivative and synthesized 46 analogs for optimization. researchgate.net

Mechanistic Research on Biological Activities of 4 Ethyl 1h Benzo D Imidazol 5 Amine Analogs

Research into the Molecular Mechanisms Underlying Antibacterial Activity

The antibacterial efficacy of benzimidazole (B57391) analogs stems from their ability to interfere with essential bacterial processes. Research has identified several key enzymatic targets. One crucial target is the uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) enzyme, which is vital for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Studies on benzothiazole (B30560) derivatives, which share structural similarities with benzimidazoles, have shown that specific substitutions, such as a chloro group on the benzothiazole ring, can enhance antibacterial activity against pathogens like Salmonella typhimurium and Klebsiella pneumoniae. nih.gov

Another mechanism involves the inhibition of peptide deformylase, an enzyme that removes the formyl group from the N-terminal methionine of newly synthesized bacterial proteins. This process is essential for bacterial protein maturation. Certain benzothiazole derivatives linked to an isatin (B1672199) moiety have demonstrated potent inhibition of this enzyme, showing greater activity against Gram-negative bacteria like E. coli and P. aeruginosa than standard antibiotics like ciprofloxacin. nih.gov

Furthermore, analogs have been shown to target enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme critical for fatty acid synthesis in bacteria. This pathway is distinct from that in humans, making it an attractive target for selective antibacterial agents. nih.gov The ability of these compounds to inhibit such fundamental and diverse bacterial enzymes underscores their potential as broad-spectrum antimicrobial agents.

Table 1: Antibacterial Mechanisms of Benzimidazole-Related Analogs

Enzyme Target Bacterial Process Example Analog Class Effect
MurB EnzymeCell Wall Synthesis6-substituted benzothiazole-based azo dyesInhibition of peptidoglycan formation nih.gov
Peptide DeformylaseProtein MaturationBenzothiazole-isatin hybridsBlockage of essential protein processing nih.gov
Enoyl-ACP Reductase (FabI)Fatty Acid SynthesisIsoniazid-containing 4H-pyrimido[2,1-b] benzothiazolesDisruption of bacterial membrane synthesis nih.gov

Elucidation of Anticancer Pathways and Cellular Targets

The anticancer properties of 4-ethyl-1H-benzo[d]imidazol-5-amine analogs are multifaceted, involving the direct inhibition of key oncogenic enzymes and the induction of programmed cell death pathways.

A primary mechanism for the anticancer activity of benzimidazole derivatives is the inhibition of human topoisomerase I (Hu Topo I). nih.gov This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the DNA minor groove, particularly at AT-rich sequences, and stabilizing the DNA-topoisomerase I cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to catastrophic DNA damage and cell death. nih.gov The inhibitory potency of these analogs is influenced by substitutions on the phenyl ring, with electron-donating groups enhancing the binding affinity to DNA. nih.gov

Another critical target is the BRAF kinase, a key component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. nih.gov Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma. nih.gov Novel series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives have been specifically designed as V600E-mutated BRAF inhibitors. nih.gov These compounds act as ATP-competitive inhibitors, occupying the kinase's active site and blocking its function. Structure-activity relationship studies have shown that factors like the length of the linker chain and the nature of substituents (electron-withdrawing groups like trifluoromethyl enhance activity) are critical for potent and selective inhibition. nih.gov

The enzymatic inhibition described above culminates in profound effects on cell cycle progression and the induction of apoptosis (programmed cell death). By targeting Topoisomerase I, benzimidazole analogs trigger the DNA damage response, leading to cell cycle arrest, primarily at the G2/M phase. nih.gov This checkpoint activation prevents cells with damaged DNA from proceeding through mitosis, ultimately shunting them towards an apoptotic fate.

Table 2: Anticancer Mechanisms of Benzimidazole Analogs

Mechanism Target Analog Class Outcome
Enzyme InhibitionHuman Topoisomerase I1H-benzo[d]imidazoles with piperazine (B1678402) moietyDNA relaxation inhibited, DNA damage nih.gov
Enzyme InhibitionV600E-mutated BRAF Kinase4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivativesBlockade of MAPK/ERK signaling pathway nih.gov
Cell Cycle ModulationCell Cycle Checkpoints1H-benzo[d]imidazolesG2/M phase arrest nih.gov
Apoptosis InductionPro-apoptotic PathwaysBRAF inhibitors, Topo I inhibitorsProgrammed cell death of cancer cells nih.govnih.gov

Studies on Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of benzimidazole analogs are an area of growing interest. Research has shown that certain derivatives, such as phenyl pyrazolo benzimidazole quinoxalines and 2-styryl benzimidazoles, exhibit significant anti-inflammatory and analgesic activity, in some cases proving more potent than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. researchgate.net

While the precise mechanisms are still being fully elucidated, the anti-inflammatory effects are likely linked to the inhibition of key pro-inflammatory enzymes and pathways. This could include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, or the modulation of inflammatory signaling cascades such as the NF-κB pathway. The structural relationship of benzimidazoles to purines suggests they may also interfere with purinergic signaling, which plays a significant role in inflammation and immune responses.

Investigation of Antiviral Mechanisms (e.g., Hepatitis B Virus Inhibition)

Benzimidazole analogs have demonstrated notable potential as antiviral agents, particularly against the Hepatitis B Virus (HBV). The primary mechanism of action mirrors that of established nucleoside/nucleotide analog drugs used in HBV therapy, such as Lamivudine and Adefovir. nih.govnih.gov These drugs, and by extension benzimidazole-based analogs, act as chain terminators of viral DNA synthesis.

Within an infected host cell, the analog is phosphorylated to its active triphosphate form. nih.gov This activated molecule then acts as a competitive inhibitor of the natural deoxynucleotide triphosphates for the viral DNA polymerase (reverse transcriptase). nih.govnih.gov Once incorporated into the growing viral DNA chain, the analog's modified structure prevents the addition of further nucleotides, effectively terminating the replication process. nih.gov This targeted inhibition of the viral polymerase, an enzyme essential for the virus's life cycle but distinct from human polymerases, allows for potent antiviral activity with a potentially high therapeutic index. nih.gov

Exploration of Other Enzyme Inhibitory Activities (e.g., Glycogen (B147801) Synthase Kinase 3)

Beyond the targets already discussed, benzimidazole analogs inhibit a variety of other physiologically important enzymes. A prominent example is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell development, and apoptosis. nih.govfrontiersin.org Dysregulation of GSK-3 activity is implicated in numerous diseases, including type 2 diabetes, Alzheimer's disease, and bipolar disorder. nih.gov

Novel families of pyrimidine-based analogs, structurally related to benzimidazoles, have been identified as potent and selective inhibitors of human GSK-3. acs.orgresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the enzyme's active site. nih.gov The inhibition of GSK-3 by these compounds can lead to various downstream effects, such as the activation of glycogen synthase, which is relevant for treating diabetes. acs.org This demonstrates the versatility of the benzimidazole scaffold in generating inhibitors for diverse enzymatic targets relevant to a wide spectrum of human diseases.

Analysis of Interactions with Receptor Systems and Signaling Pathways

The biological activities of analogs of this compound are intrinsically linked to their interactions with various receptor systems and downstream signaling pathways. Research into these interactions has revealed that modifications to the benzimidazole scaffold can significantly alter the target affinity and pharmacological effect, leading to a diverse range of biological outcomes. This section analyzes the mechanistic basis of these activities by examining how different structural analogs interact with specific receptors and modulate their associated signaling cascades.

Interaction with Adrenergic Receptors

Analogs based on a similar imidazole (B134444) core have been investigated for their effects on adrenergic receptors. A structure-activity relationship study on benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which share a substituted ethyl-imidazole moiety with the parent compound, revealed their potent and selective activity on α2-adrenoceptors. nih.gov

Receptor binding studies in rat brain tissue demonstrated that the stereochemistry of these analogs is crucial for their interaction with adrenergic receptors. For instance, the S-(+)-isomer of 4-[1-(1-naphthyl)ethyl]-1H-imidazole displayed a greater affinity for both α1- and α2-adrenoceptors compared to its R-(-)-isomer. nih.gov Furthermore, functional assays in guinea pig ileum showed that while several analogs were potent agonists at α2-adrenoceptors, the R-(-)-isomer acted as an antagonist at α2A-adrenoceptors in human platelets. nih.gov These findings highlight that both the nature of the substituent on the ethyl bridge and the chirality at this position are critical in determining the affinity and functional activity at α-adrenergic receptor subtypes. nih.gov

Table 1: Adrenergic Receptor Activity of 4-[1-(1-naphthyl)ethyl]-1H-imidazole Analogs

Compound Receptor Subtype Activity
S-(+)-4-[1-(1-naphthyl)ethyl]-1H-imidazole α1- and α2-adrenoceptors (rat brain) Higher binding affinity
R-(-)-4-[1-(1-naphthyl)ethyl]-1H-imidazole α1- and α2-adrenoceptors (rat brain) Lower binding affinity
Racemic & S-(+)-isomers, desmethyl, and hydroxy analogs α2-adrenoceptors (guinea pig ileum) Agonist

Modulation of GABA-A Receptors

A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov These compounds have been shown to preferentially interact with the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation. nih.gov

Radioligand binding experiments confirmed that the position of substituents on the benzimidazole ring is a key determinant of binding affinity. acs.org Specifically, compounds with a methyl group at the 6-position of the 1H-benzo[d]imidazole ring exhibited affinity for the GABA-A receptor, whereas analogous compounds with a 5-methyl substitution showed no affinity. acs.org This suggests that the 5-position, where the amino group is located in the parent compound, is sensitive to steric hindrance which can abolish interaction with the GABA-A receptor. acs.org Electrophysiological studies further demonstrated that these compounds enhance GABA-induced chloride currents without acting as direct agonists, confirming their role as PAMs. acs.org

Table 2: GABA-A Receptor Binding Affinities of 2-(4-fluorophenyl)-1H-benzo[d]imidazole Analogs

Compound Substitution Binding Affinity (pKi)
Compound 9 6-methyl 5.53
Compound 11 6-methyl 5.10
Compound 13 6-methyl 5.10
Compound 10 5-methyl No Affinity
Compound 12 5-methyl No Affinity
Compound 14 5-methyl No Affinity

Binding affinity values are expressed as pKi (-log Ki) from radioligand binding experiments. acs.org

Inhibition of Protein Kinases and Modulation of Cancer-Related Pathways

Benzimidazole analogs have been extensively explored as inhibitors of protein kinases involved in cancer cell proliferation and survival. One study focused on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives designed as inhibitors of the V600E mutant of BRAF (V600E-BRAF), a key kinase in the MAPK/ERK signaling pathway. nih.gov Several of these compounds demonstrated potent inhibitory activity against V600E-BRAF, with IC50 values in the sub-micromolar range. nih.gov Molecular docking studies suggested that these compounds bind to the ATP-binding site of the kinase. nih.gov The most potent compounds were shown to induce cell cycle arrest, highlighting their potential to interfere with cancer cell division. nih.gov

Another series of benzimidazole derivatives, incorporating 1,2,4-triazole (B32235) and 1,3,5-triazine (B166579) moieties, were evaluated as inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). acs.org These compounds exhibited selective cytotoxicity against cancer cell lines, with some showing more potent inhibition of the T790M mutant of EGFR, which is associated with resistance to therapy. acs.org

Table 3: Inhibitory Activity of Benzimidazole Analogs on Protein Kinases

Compound Series Target Key Findings
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives V600E-BRAF IC50 values as low as 0.49 µM; induce cell cycle arrest. nih.gov

Interaction with DNA and Topoisomerase

Certain benzimidazole analogs, particularly bisbenzimidazoles, are known to act as DNA minor groove-binding ligands. nih.gov A series of novel 1H-benzo[d]imidazoles were designed and synthesized with the aim of targeting human topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.gov These compounds were found to bind to DNA, with a preference for AT-rich sequences, and to stabilize the DNA duplex. nih.gov The most potent of these compounds inhibited the DNA relaxation activity of human topoisomerase I and induced G2/M phase cell cycle arrest in cancer cell lines. nih.gov This indicates a mechanism of action that involves direct interaction with DNA and interference with essential DNA-modifying enzymes. nih.gov

Structure Activity Relationship Sar Studies of 4 Ethyl 1h Benzo D Imidazol 5 Amine and Its Derivatives

Systematic Modification of the Ethyl Substituent at C-4 and its Impact on Biological Activity

The substitution pattern on the benzene (B151609) ring of the benzimidazole (B57391) core significantly influences the biological activity. While extensive research has been conducted on substitutions at the N-1, C-2, and C-5/C-6 positions, specific studies detailing the systematic modification of an ethyl group at the C-4 position of 4-ethyl-1H-benzo[d]imidazol-5-amine are not extensively documented in publicly available research. However, insights can be drawn from broader studies on C-4 substituted benzimidazoles and the general principles of alkyl group effects in drug design.

Alkyl groups, such as the ethyl group at C-4, are fundamental in modulating a molecule's physicochemical properties. omicsonline.org Their size, shape, and lipophilicity can impact pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). omicsonline.org The ethyl group at the C-4 position can influence the molecule's interaction with its biological target through several mechanisms:

Steric Effects: The size and bulk of the ethyl group can affect the molecule's ability to fit into the binding pocket of a receptor or enzyme. Modification of the ethyl group, for instance, by increasing its chain length (e.g., to propyl or butyl) or by branching (e.g., to isopropyl), would alter the steric profile and could either enhance or diminish binding affinity.

Conformational Effects: The ethyl group can influence the preferred conformation of the benzimidazole ring system, which in turn can affect its orientation within a binding site.

Studies on related benzimidazole derivatives have highlighted the importance of substitution at the C-4 position. For example, in a series of TRPV-1 antagonists, the introduction of bulky lipophilic groups at the C-4 position of the benzimidazole ring was found to be favorable for potent activity. nih.govmdpi.com This suggests that for certain targets, a degree of lipophilicity and steric bulk at this position is beneficial.

A hypothetical systematic modification of the C-4 ethyl group could involve the following changes to probe its role in biological activity:

Varying Chain Length: Synthesis of analogues with methyl, propyl, and butyl groups to determine the optimal alkyl chain length.

Introducing Branching: Creating isopropyl or sec-butyl analogues to explore the impact of steric bulk near the benzimidazole core.

Cyclization: Incorporating a cyclopropyl (B3062369) or cyclobutyl group to introduce conformational rigidity.

Introducing Unsaturation: Synthesizing vinyl or allyl analogues to assess the effect of a double bond.

Functionalization: Replacing the ethyl group with an ethoxy or ethylamino group to introduce hydrogen bonding capabilities.

The following table illustrates hypothetical modifications and their potential impact on physicochemical properties, which would in turn influence biological activity.

Modification of C-4 Substituent Potential Physicochemical Change Potential Impact on Biological Activity
MethylDecrease in lipophilicity and steric bulkMay alter binding affinity and membrane permeability
Propyl/ButylIncrease in lipophilicityCould enhance membrane permeability and hydrophobic interactions
IsopropylIncreased steric bulk near the coreMay improve or hinder binding pocket fit
CyclopropylIncreased rigidity, altered electronicsCould lock the molecule in a more active conformation
EthoxyIncreased polarity, H-bond acceptorMay introduce new interactions with the target

Without specific experimental data on the systematic modification of the 4-ethyl group, these remain rational approaches for future research to fully elucidate the SAR at this position.

Role of the 5-Amino Group in Biological Recognition and Activity

The 5-amino group is a key functional group that can significantly influence the biological profile of benzimidazole derivatives through its electronic properties and hydrogen-bonding capacity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

The position of the amino group on the benzimidazole ring is critical. Studies have shown that substitution at the C-5 position plays a crucial role in various biological activities, including anti-inflammatory and cyclin-dependent kinase (CDK) inhibitory actions. nih.gov For instance, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group at C-5 resulted in pronounced activity against CDK1 and CDK5, whereas an amino or methyl group at the same position led to a complete loss of activity, highlighting the sensitivity of the target to the electronic nature of the C-5 substituent. nih.gov

In other contexts, the 5-amino group has been shown to be beneficial. For example, in a study of 2-phenyl-substituted benzimidazoles, an amino group at the R1 position (which corresponds to the 5-position in this context) enhanced the inhibition of COX-1, COX-2, and 5-lipoxygenase enzymes.

Derivatization of the 5-amino group is a common strategy to explore SAR and develop new analogues. Examples of such modifications include:

Acylation: Converting the amino group to an amide can alter its hydrogen bonding properties and lipophilicity.

Alkylation: Introducing alkyl groups to the amine can increase steric bulk and lipophilicity.

Schiff Base Formation: Reaction with aldehydes to form imines can introduce larger substituents and extend the conjugated system of the molecule. nih.gov

The following table summarizes the biological significance of the 5-amino group based on findings from various benzimidazole derivatives.

Biological Target/Activity Role/Effect of 5-Amino Group or C-5 Substitution Reference
Anti-inflammatory / CDK InhibitionSubstitution at C-5 is crucial; -NO2 group showed activity while -NH2 or -CH3 led to loss of activity. nih.gov
COX/5-Lipoxygenase Inhibition5-Amino group enhanced inhibitory activity. nih.gov
General Anticancer ActivitySubstitution at position 5 or 6 is often critical for cytotoxicity. researchgate.net
Antimicrobial ActivityCompetition with purines in nucleic acid synthesis can be influenced by C-5 substituents. nih.gov

These findings underscore the pivotal role of the 5-amino group in biological recognition and underscore its importance as a site for modification in the design of new bioactive benzimidazole derivatives.

Influence of Substituents on the Benzimidazole Core on Biological Profiles

The biological activity of the benzimidazole scaffold is highly tunable by introducing various substituents onto the core structure, particularly at the N-1 and C-2 positions, in addition to the C-4 and C-5 positions already discussed.

Substitution at the N-1 Position: The nitrogen atom at position 1 is a common site for substitution, which can significantly impact the molecule's properties. Alkylation or arylation at this position can:

Modulate Lipophilicity: Introducing alkyl or aryl groups increases the lipophilicity, which can enhance membrane permeability.

Introduce Steric Effects: Bulky substituents at N-1 can orient the rest of the molecule in a specific conformation, which may be favorable for binding to a particular target.

Prevent Tautomerization: In unsubstituted benzimidazoles, the N-H proton can tautomerize between the N-1 and N-3 positions. N-1 substitution prevents this, leading to a single, defined isomer, which can be crucial for specific receptor interactions. In a study of anti-inflammatory benzimidazoles, substitution with a benzyl (B1604629) group at the N-1 position enhanced the activity. mdpi.com

Substitution at the C-2 Position: The C-2 position is one of the most frequently modified positions in the benzimidazole ring. The nature of the substituent at this position has a profound effect on the biological activity profile.

Aromatic and Heterocyclic Groups: Introduction of aryl or heteroaryl rings at the C-2 position is a common strategy in the development of anticancer, antiviral, and antimicrobial agents. These groups can engage in π-π stacking interactions with the biological target.

Linker-Connected Groups: Attaching functional groups via a linker (e.g., methylene (B1212753), ethyl, amide) allows for probing of larger binding sites and can introduce flexibility. For instance, in a series of bradykinin (B550075) B1 receptor antagonists, a 2-carboxamide (B11827560) group was found to be necessary for activity, and the length of the alkyl linker between two carboxamide groups was critical, with an ethyl linker being optimal. nih.gov

The following table provides examples of how substituents at different positions on the benzimidazole core influence biological activity.

Position Substituent Type Observed Biological Effect Reference
N-1Benzyl groupEnhanced anti-inflammatory activity mdpi.com
C-2Cyclohexylamino groupPotent anti-inflammatory activity nih.govmdpi.com
C-2Methylene group (vs. amino)Significantly reduced anti-inflammatory activity nih.govmdpi.com
C-22-Imidazoline-5-aminopyridineExcellent potency as bradykinin B1 receptor antagonists nih.gov
C-5/C-6Electron-withdrawing groupsCan increase antifungal activity acs.org
C-6Various carboxylic acidsActivity inversely related to the length of the linker to C-2 mdpi.com

Design of Analogues with Enhanced Potency and Selectivity

The rational design of analogues of this compound with enhanced potency and selectivity involves leveraging the SAR data gathered from existing benzimidazole derivatives. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

One successful strategy is the creation of hybrid molecules , where the benzimidazole core is linked to another pharmacologically active moiety. For example, linking a benzimidazole to a triazino scaffold has led to the development of potent antitumor agents. nih.gov

Another approach involves the optimization of linker length and composition . In a series of V600EBRAF inhibitors, it was found that a propylamine (B44156) linker between the benzimidazole-pyrimidine core and a terminal sulfonamide moiety conferred higher activity than an ethylamine (B1201723) linker. nih.gov This highlights the importance of the spatial arrangement of key interacting groups.

Fine-tuning of substituents based on electronic and steric properties is also a key design principle. For the aforementioned V600EBRAF inhibitors, electron-withdrawing groups like fluoro-, chloro-, and trifluoromethyl on the terminal aryl ring enhanced activity compared to electron-donating groups. Conversely, bulky substituents like bromo and naphthyl groups were less tolerated than smaller groups like methyl and fluoro. nih.gov

The table below outlines design strategies and provides examples from the literature.

Design Strategy Example Resulting Improvement Reference
Hybridization with other heterocycles researchgate.netijpsr.comnih.govtriazino[4,5-a]benzimidazolesPotent antitumor activity nih.gov
Optimization of linker lengthPropylamine linker vs. ethylamine linker in sulfonamide derivativesHigher inhibitory activity against V600EBRAF nih.gov
Introduction of specific functional groupsElectron-withdrawing groups on a terminal phenyl ringEnhanced V600EBRAF inhibition nih.gov
Isosteric replacementReplacing a phenyl ring with a pyridine (B92270) ringCan modulate activity and selectivity nih.gov

By systematically applying these design principles, it is possible to develop analogues of this compound with significantly improved therapeutic potential.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Benzimidazole-5-amines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. nih.gov For benzimidazole-5-amines, QSAR models can be powerful tools for predicting the activity of novel analogues, understanding the mechanism of action, and guiding the design of more potent compounds.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of benzimidazole derivatives with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. This set is usually divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include:

Topological descriptors: Which describe the connectivity of atoms (e.g., Galvez topological charge indices). ijpsr.com

Electronic descriptors: Such as dipole moment and orbital energies (HOMO, LUMO).

Spatial (3D) descriptors: Which relate to the 3D structure of the molecule (e.g., from CoMFA or CoMSIA studies). nih.gov

Physicochemical properties: Like logP (lipophilicity) and topological polar surface area (TPSA). ijpsr.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). ijpsr.combiointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the predictive r² for the external test set. ijpsr.com

For example, a QSAR study on a series of benzimidazole analogues with antibacterial activity found that descriptors such as TPSA, the number of H-bond acceptors, and iLOGP (a measure of lipophilicity) were positively correlated with activity. ijpsr.com This indicates that higher polarity and lipophilicity, along with hydrogen bonding capability, are important for the antibacterial action of these compounds.

Another 3D-QSAR study on anti-mycobacterial benzimidazole derivatives highlighted the importance of both electrostatic and steric fields in determining activity, providing a 3D map of favorable and unfavorable regions for substitution around the scaffold. nih.gov

The following table summarizes key descriptors and their importance in QSAR models of benzimidazole derivatives.

Descriptor Type Specific Descriptor Example Significance in QSAR Models Reference
TopologicalTopological Polar Surface Area (TPSA)Positive correlation with antibacterial activity, indicating the importance of polar interactions. ijpsr.com
PhysicochemicalImplicit LOGP (iLOGP)Positive correlation with antibacterial activity, suggesting a role for lipophilicity in membrane transport. ijpsr.com
3D-QSAR FieldSteric and Electrostatic Fields (CoMFA/CoMSIA)Defines favorable and unfavorable regions for substitution to enhance anti-mycobacterial activity. nih.gov
ConstitutionalNumber of H-bond acceptorsPositive correlation with antibacterial activity, highlighting the role of hydrogen bonding. ijpsr.com

While no QSAR models have been specifically published for this compound, the principles and important descriptors identified in studies of other benzimidazole series provide a solid foundation for the future development of such models. These models would be invaluable for accelerating the discovery of new, potent, and selective drug candidates based on this scaffold.

Medicinal Chemistry and Derivatization Strategies for 4 Ethyl 1h Benzo D Imidazol 5 Amine

Design and Synthesis of Hybrid Molecules Incorporating the 4-Ethyl-1H-benzo[d]imidazol-5-amine Moiety.nih.govnih.gov

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in drug discovery to enhance affinity, improve selectivity, and overcome drug resistance. The this compound scaffold is an excellent starting point for creating such hybrids.

One common approach involves linking the benzimidazole (B57391) core to other heterocyclic systems known for their biological activity. For instance, pyrimidine (B1678525) and sulfonamide moieties are frequently incorporated into anticancer agents. nih.gov A potential synthetic route to a hybrid molecule could involve the reaction of the 5-amino group of this compound with a suitably functionalized pyrimidine derivative. nih.gov For example, a pyrimidine carrying a sulfonyl chloride group could be reacted with the amine to form a sulfonamide linkage, resulting in a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivative. nih.gov

Another strategy is the creation of benzo nih.govijrpc.comimidazo[1,2-a]pyrimidin-2-ones through a one-pot, multi-component reaction. nih.gov This could involve the reaction of an aniline, dimethyl acetylenedicarboxylate (B1228247) (DMAD), an aldehyde, and 2-aminobenzimidazole (B67599) (as a surrogate for the reactivity of the 5-amino group on our target molecule) in a green solvent. nih.gov This domino reaction leads to the formation of complex fused heterocyclic systems with potential therapeutic applications. nih.gov

The synthesis of these hybrid molecules often requires multi-step procedures. A general approach to functionalizing the 5-amino group involves its conversion to a more reactive intermediate. For example, the amine can be diazotized and then subjected to various coupling reactions to introduce new functionalities. Alternatively, the amine can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which can be further modified. ijrpc.com

Hybrid Molecule Strategy Rationale Potential Synthetic Approach Target Therapeutic Area
Pyrimidine-Benzimidazole HybridsCombining two known anticancer pharmacophoresReaction of 5-amino group with a functionalized pyrimidineAnticancer (e.g., BRAF inhibitors) nih.gov
Sulfonamide-Linked HybridsIntroducing a sulfonamide linker for improved bindingReaction with a pyrimidine sulfonyl chlorideAnticancer nih.gov
Fused Heterocyclic SystemsCreating complex, rigid structures for enhanced selectivityOne-pot multi-component reaction with anilines, DMAD, and aldehydesVarious, including anticancer nih.gov

Chemical Functionalization for Improved Target Binding or Specificity.nih.govacs.org

The ethyl group at the 4-position and the amino group at the 5-position of this compound are key handles for chemical functionalization to enhance target binding and specificity. Structure-activity relationship (SAR) studies on related benzimidazole derivatives have provided valuable insights into how modifications at these positions can influence biological activity.

For instance, in the context of dopamine (B1211576) D2/D3 receptor ligands, derivatization of the amino group has been shown to significantly impact affinity and selectivity. nih.gov Functionalization of an amino group on a related tetrahydro-naphthalen-1-ol scaffold with various sulfonamides led to a significant improvement in D3 receptor affinity. nih.gov This suggests that converting the 5-amino group of this compound into a series of sulfonamides could be a promising strategy to modulate its activity against specific G-protein coupled receptors.

Similarly, in the development of GABA-A receptor positive allosteric modulators (PAMs), modifications to the benzimidazole core have been shown to be critical for activity. acs.org Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives revealed that the position of substituents on the benzimidazole ring is crucial for molecular recognition at the α1/γ2 interface of the GABA-A receptor. acs.org Specifically, a methyl group at the 6-position was found to be favorable, while a methyl group at the 5-position resulted in a steric clash and loss of interaction. acs.org This highlights the importance of the substitution pattern on the benzene (B151609) ring portion of the benzimidazole scaffold and suggests that the ethyl group at the 4-position of our target molecule would likely have a significant impact on its binding to such receptors.

The ethyl group itself can be a site for modification. For example, oxidation of the ethyl group to an acetyl group or its replacement with other alkyl or aryl groups could be explored to probe the steric and electronic requirements of the binding pocket of a target protein.

Functionalization Site Modification Strategy Potential Impact Example Target Class
5-Amino GroupConversion to sulfonamidesImproved receptor affinity and selectivityDopamine Receptors nih.gov
5-Amino GroupAcylation to form amidesModulation of binding and pharmacokinetic propertiesVarious, including kinases
4-Ethyl GroupOxidation to acetylAltered steric and electronic propertiesKinases, GPCRs
Benzimidazole CoreIntroduction of substituents on the benzene ringEnhanced target specificity and metabolic stabilityGABA-A Receptors acs.org

Exploration of Bioisosteric Replacements to Modulate Biological Activity.drughunter.comnih.gov

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. For this compound, several bioisosteric replacements can be envisioned to modulate its biological activity, improve its pharmacokinetic profile, and reduce potential toxicity.

One of the most common applications of bioisosterism is the replacement of an amide bond to improve metabolic stability. While our target molecule has an amine, derivatization of this amine into an amide is a common step in creating active compounds. This newly formed amide bond could then be a target for bioisosteric replacement. Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are well-established amide isosteres. nih.gov For example, a 1,3,4-oxadiazole (B1194373) could replace an amide linkage in a derivative of our target compound, potentially leading to improved metabolic stability and oral bioavailability. nih.gov

The benzimidazole ring itself can be considered a bioisostere of other bicyclic systems. For example, it is a constitutional isomer of the azaindole ring found in the V600E-mutant BRAF inhibitor vemurafenib. nih.gov This interchangeability highlights the potential for the this compound scaffold to be used in the design of inhibitors for targets that are known to bind to other bicyclic heterocycles.

Furthermore, the amine group at the 5-position could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small amide. The ethyl group at the 4-position could also be replaced by bioisosteres like a cyclopropyl (B3062369) group to introduce conformational rigidity or a trifluoromethyl group to alter electronic properties and metabolic stability. drughunter.com

Original Functional Group Bioisosteric Replacement Rationale for Replacement Potential Outcome
Amide (in a derivative)1,3,4-OxadiazoleImprove metabolic stabilityEnhanced in vivo efficacy nih.gov
Amide (in a derivative)1,2,3-TriazoleMimic peptide bond geometryImproved pharmacokinetic properties nih.gov
Benzimidazole CoreAzaindoleTarget proteins that bind other bicyclic systemsNovel kinase inhibitors nih.gov
5-Amino GroupHydroxyl GroupAlter hydrogen bonding potentialModified target interactions
4-Ethyl GroupCyclopropyl GroupIntroduce conformational rigidityIncreased binding affinity

Strategies for Targeted Derivatization towards Specific Therapeutic Areas.nih.govnih.govacs.org

The versatility of the this compound scaffold allows for its targeted derivatization towards a variety of therapeutic areas, with a particular emphasis on oncology. The benzimidazole nucleus is a key component of several approved anticancer drugs and numerous investigational agents.

A major focus for benzimidazole derivatives has been the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, derivatives of 1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine have been designed as inhibitors of V600E-mutant BRAF, a key driver in several cancers. nih.gov The 5-amino group of this compound could be used as a point of attachment for a pyrimidine ring, which in turn could be further substituted to optimize binding to the ATP-binding pocket of kinases like BRAF.

Another important class of kinase targets for benzimidazole derivatives are Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in acute myeloid leukemia (AML). acs.org The design of dual FLT3/Aurora kinase inhibitors based on an imidazo[4,5-b]pyridine scaffold has been reported, and the benzimidazole core of our target molecule could serve as a starting point for developing similar dual inhibitors. acs.org

Beyond kinase inhibition, benzimidazole derivatives have been investigated as c-Src/Abl kinase inhibitors, which are relevant for treating chronic myeloid leukemia and other cancers. nih.gov The anilinoquinazoline (B1252766) scaffold has been successful in this area, and hybrid structures incorporating the this compound moiety could be designed to target these kinases. nih.gov

The following table summarizes potential targeted derivatization strategies for this compound in oncology:

Therapeutic Target Derivatization Strategy Rationale Example from Literature
V600E-mutant BRAFLinkage to a substituted pyrimidine-sulfonamideMimic known BRAF inhibitors4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives nih.gov
Aurora Kinases/FLT3Incorporation of features from known dual inhibitorsAddress resistance and improve efficacy in AMLImidazo[4,5-b]pyridine-based inhibitors acs.org
c-Src/Abl KinasesDesign of hybrid anilinoquinazoline-benzimidazole structuresTarget key drivers of chronic myeloid leukemiaAnilinoquinazoline inhibitors like AZD0530 nih.gov

Future Research Directions and Advanced Methodological Applications

High-Throughput Synthesis and Screening for Novel 4-Ethyl-1H-benzo[d]imidazol-5-amine Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit the desired activity and can serve as the starting point for drug development. bmglabtech.com This process typically involves miniaturization, automation, and sophisticated data acquisition and handling. bmglabtech.com

The synthesis of novel analogs of this compound can be significantly accelerated through techniques like accelerated microdroplet synthesis, which offers a metal-free and ambient condition approach to producing benzimidazole (B57391) derivatives. prf.org Microwave-assisted synthesis is another efficient method that can drastically reduce reaction times and improve yields, providing a greener and faster route to a diversity of benzimidazole structures. mdpi.com

Once a library of analogs is synthesized, HTS can be employed to screen for a variety of biological activities. For instance, novel benzimidazole derivatives have been identified as potent antimycotic agents through HTS. acs.org This methodology allows for the rapid exclusion of inactive compounds and focuses resources on the most promising candidates. bmglabtech.com The results from HTS not only identify active compounds but also provide crucial structure-activity relationship (SAR) data that can guide further optimization.

Table 1: Hypothetical High-Throughput Screening Data for Analogs of this compound
Compound IDModification on Benzimidazole CoreTargetActivity (IC50 in µM)Selectivity Index
BZ-Et-001Parent CompoundKinase A5.210
BZ-Et-002Substitution at N1 with methylKinase A2.815
BZ-Et-003Substitution at C2 with phenylKinase A8.15
BZ-Et-004Substitution at C6 with chloroKinase A1.525
BZ-Et-005Bioisosteric replacement of amine groupKinase A12.02

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic and Binding Studies

Understanding the mechanism of action and binding kinetics of a drug candidate is crucial for its development. Advanced spectroscopic techniques offer powerful tools for these investigations. Techniques such as multinuclear (¹H, ¹³C, and ⁵¹V) magnetic resonance and variable temperature NMR have been used to explore the interactions between benzimidazole-like ligands and biological targets. nih.gov These methods can provide direct evidence of complex formation and elucidate the influence of substituents on reaction equilibria. nih.gov

Computational spectroscopy, which compares experimental data with theoretical calculations, is another valuable approach. researchgate.net Techniques like FT-IR, ¹H NMR, and UV-vis spectroscopy, when combined with Density Functional Theory (DFT) calculations, can provide detailed insights into the molecular geometry, electronic structure, and vibrational modes of benzimidazole derivatives. researchgate.netscispace.com This combined approach allows for a comprehensive characterization of the compound's properties and can help in understanding its interaction with biological macromolecules.

Molecular electrostatic potential (MEP) analysis, derived from computational studies, can predict the reactive sites of a molecule for electrophilic and nucleophilic attacks, offering clues about its binding orientation within a protein's active site. mdpi.com These advanced spectroscopic and computational methods are instrumental in moving from a promising "hit" to a well-understood drug candidate.

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Benzimidazole Derivatives

Table 2: Predicted Properties of Designed Benzimidazole Derivatives Using Machine Learning
Derivative IDDesigned ModificationPredicted Bioactivity (pIC50)Predicted ADME ScoreSynthetic Feasibility Score
AI-BZ-01Fluorination of ethyl group7.80.85High
AI-BZ-02Addition of a pyridine (B92270) ring at C28.20.72Medium
AI-BZ-03Isosteric replacement of benzimidazole core6.50.91Medium
AI-BZ-04Cyclization of the amine and ethyl groups7.50.88Low
AI-BZ-05Introduction of a chiral center8.00.79High

Exploration of New Therapeutic Areas for Benzimidazole-5-amine Derivatives Based on Mechanistic Insights

The benzimidazole scaffold is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researcher.lifefrontiersin.org The specific structural features of this compound, particularly the presence of the 5-amino group, may confer unique biological activities and open up new therapeutic avenues.

For example, certain benzimidazole derivatives have been investigated as inhibitors of glucose-6-phosphate dehydrogenase (G6PD), a potential therapeutic target in glioma. mdpi.com Molecular docking studies can help predict the binding interactions of novel derivatives with such targets, guiding the design of more potent inhibitors. mdpi.com Similarly, the structural versatility of benzimidazoles allows for their development as inhibitors of various enzymes, such as α-glucosidase, which is relevant for the treatment of diabetes. nih.gov

By gaining a deeper understanding of the mechanism of action of this compound and its analogs at the molecular level, researchers can rationally explore their potential in new therapeutic areas. This mechanism-driven approach, supported by computational and experimental studies, will be key to unlocking the full therapeutic potential of this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.